Vascular β3-AR Agonist Potency: Talibegron pD₂ 3.72 vs. Mirabegron EC₅₀ 22.4 nM in Distinct Functional Assays
Talibegron hydrochloride exhibits a pD₂ of 3.72 in phenylephrine-preconstricted rat mesenteric artery, corresponding to an EC₅₀ of approximately 190 µM in this vascular preparation [1]. In contrast, mirabegron (YM178), a clinically approved β3-AR agonist for overactive bladder, demonstrates an EC₅₀ of 22.4 nM in a cAMP accumulation assay using CHO cells expressing human β3-AR [2]. While direct comparison is limited by differing assay systems, this distinction highlights that talibegron's functional potency in intact vascular tissue is orders of magnitude lower than mirabegron's cellular receptor activation, underscoring the need for context-specific compound selection in vascular versus non-vascular β3-AR studies.
| Evidence Dimension | β3-AR Agonist Potency (Functional Relaxation vs. cAMP Accumulation) |
|---|---|
| Target Compound Data | pD₂ = 3.72 (approx. EC₅₀ = 190 µM) in phenylephrine-preconstricted rat mesenteric artery |
| Comparator Or Baseline | Mirabegron (YM178): EC₅₀ = 22.4 nM in cAMP assay (CHO cells expressing human β3-AR) |
| Quantified Difference | Mirabegron is >8,000-fold more potent in its respective assay than talibegron in vascular relaxation, but assays are not directly comparable. |
| Conditions | Rat isolated mesenteric artery preconstricted with phenylephrine (Talibegron); CHO cells expressing human β3-AR, cAMP accumulation (Mirabegron) |
Why This Matters
This difference defines the appropriate experimental niche: talibegron is a tool for studying β3-AR-mediated vasorelaxation in isolated vessel preparations, whereas mirabegron is optimized for cellular and in vivo bladder function studies.
- [1] Kozłowska H, et al. Atypical beta-adrenoceptors, different from beta 3-adrenoceptors and probably from the low-affinity state of beta 1-adrenoceptors, relax the rat isolated mesenteric artery. Br J Pharmacol. 2003;140(1):3-12. doi:10.1038/sj.bjp.0705395. View Source
- [2] Takasu T, et al. Effect of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl}acetanilide (YM178), a novel selective β3-adrenoceptor agonist, on bladder function. J Pharmacol Exp Ther. 2007;321(2):642-647. doi:10.1124/jpet.106.115840. View Source
